ONO4057

説明

特性

IUPAC Name |

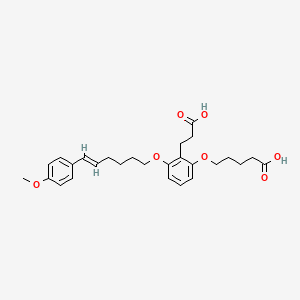

5-[2-(2-carboxyethyl)-3-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]phenoxy]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O7/c1-32-22-15-13-21(14-16-22)9-4-2-3-6-19-33-24-10-8-11-25(23(24)17-18-27(30)31)34-20-7-5-12-26(28)29/h4,8-11,13-16H,2-3,5-7,12,17-20H2,1H3,(H,28,29)(H,30,31)/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPSSWGWLCLPPF-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C(=CC=C2)OCCCCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201124899 | |

| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134578-96-4 | |

| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134578-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ono-LB 457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134578964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Carboxybutoxy)-6-[[(5E)-6-(4-methoxyphenyl)-5-hexen-1-yl]oxy]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201124899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of ONO-4057 (Tirabrutinib)

A Note on Nomenclature: The designation ONO-4057 has been historically associated with a leukotriene B4 receptor antagonist. However, the compound of significant interest to the research and drug development community for its role in B-cell signaling is ONO-4059 , also known as Tirabrutinib (B611380) (and formerly as GS-4059). This guide will focus on the mechanism of action of Tirabrutinib, a potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor.

Executive Summary

Tirabrutinib is a second-generation, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] By selectively and covalently binding to a cysteine residue (Cys481) in the active site of BTK, Tirabrutinib effectively blocks its kinase activity.[2] This inhibition disrupts downstream signaling cascades that are essential for the proliferation, survival, and activation of both normal and malignant B-cells.[1] Tirabrutinib has demonstrated significant clinical efficacy in various B-cell malignancies, including primary central nervous system lymphoma (PCNSL), Waldenström's macroglobulinemia (WM), and chronic lymphocytic leukemia (CLL), with a manageable safety profile.[3][4] Its high selectivity for BTK over other kinases is a key feature that distinguishes it from first-generation BTK inhibitors and is thought to contribute to its favorable safety profile.[5]

Core Mechanism of Action: BTK Inhibition

Tirabrutinib's primary mechanism of action is the targeted and irreversible inhibition of BTK.

B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK:

The BCR signaling pathway is fundamental for B-cell development, differentiation, and activation. Upon antigen binding to the BCR, a signaling cascade is initiated, involving the sequential activation of several kinases. BTK is a key downstream mediator in this pathway. Its activation leads to the recruitment and activation of other signaling molecules, including phospholipase C gamma 2 (PLCγ2), which in turn modulates downstream pathways such as NF-κB, MAPK, and PI3K/AKT. These pathways collectively regulate gene expression programs that control B-cell proliferation, survival, and cytokine production. In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth and survival.

Tirabrutinib's Interaction with BTK:

Tirabrutinib is designed to form a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[2] This irreversible binding permanently inactivates the kinase, thereby preventing the phosphorylation of its substrates and halting the propagation of the BCR signal.

Caption: BCR signaling pathway and the inhibitory action of Tirabrutinib on BTK.

Quantitative Data Summary

The following tables summarize key quantitative data for Tirabrutinib from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (BTK) | 6.8 nM | Recombinant BTK | [6] |

| IC50 (Cell Proliferation) | 9.127 nM | OCI-L Y10 | [6] |

| 17.10 nM | SU-DHL-6 | [6] | |

| 3.59 nM | TMD8 | [5] | |

| 27.6 nM | U-2932 | [5] | |

| kinact/Ki (BTK) | 2.4 ± 0.6 × 10^4 M-1 s-1 | Recombinant BTK | [2] |

| Selectivity (fold vs. BTK) | |||

| > EGFR | >2,940 | [7] | |

| > ITK | >2,940 | [7] | |

| > BMX | 2.3 | [8] | |

| > TEC | 2.3 | [8] |

Table 2: Preclinical Pharmacokinetics

| Species | Dose & Route | Cmax | Tmax | Reference |

| Rat (Male SD) | 10 mg/kg, p.o. | Blood: 339.53 ng/mL | 2 hours | [6] |

| Brain: 28.9 ng/mL | [6] |

Table 3: Clinical Efficacy in B-Cell Malignancies

| Indication | Study Phase | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Relapsed/Refractory PCNSL | Phase 2 | 44 | 63.6% | 34% | [9] |

| Waldenström's Macroglobulinemia (Untreated) | Phase 2 | 18 | 94.4% | - | [4] |

| Waldenström's Macroglobulinemia (Relapsed/Refractory) | Phase 2 | 9 | 100% | - | [4] |

| Relapsed/Refractory B-cell NHL and CLL | Phase 1 | 17 | 76.5% | - | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating the findings related to Tirabrutinib's mechanism of action.

BTK Occupancy Assay (TR-FRET)

This assay quantitatively measures the binding of Tirabrutinib to BTK in cells.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based homogeneous duplex assay is used to measure both free and total BTK levels. A terbium-conjugated anti-BTK antibody serves as the donor, and two different fluorescent acceptors are used to detect either total BTK or a biotinylated probe that binds to the unoccupied BTK active site.

Protocol:

-

Cell Lysis: Peripheral blood mononuclear cells (PBMCs) are lysed in a buffer containing NP40 and a blocking reagent.[8]

-

Probe Incubation: Cell lysates are incubated with a biotinylated probe that binds to the active site of unoccupied BTK for 1 hour.[8]

-

Detection: A detection solution containing a terbium-conjugated anti-BTK antibody (donor), a D2-conjugated anti-BTK antibody (acceptor for total BTK), and streptavidin-Europium (acceptor for the biotinylated probe) is added.

-

Signal Measurement: After incubation, the TR-FRET signal is read on a compatible plate reader at two different emission wavelengths to quantify both total and free BTK.

-

Occupancy Calculation: BTK occupancy by Tirabrutinib is calculated as the percentage of total BTK that is not bound by the biotinylated probe.

Caption: A typical experimental workflow for evaluating the efficacy of Tirabrutinib.

Cell Viability Assay

This assay determines the effect of Tirabrutinib on the proliferation and survival of B-cell lymphoma cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: B-cell lymphoma cells (e.g., TMD8, U-2932) are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a range of concentrations of Tirabrutinib or vehicle control (e.g., 0.1% DMSO) and incubated for a specified period (e.g., 72 hours).[5]

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.

-

Data Analysis: The cell growth inhibition rate is calculated relative to the vehicle control, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.[5]

Western Blot Analysis

This technique is used to detect the phosphorylation status of BTK and its downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis: B-cell lymphoma cells are treated with Tirabrutinib or vehicle for a defined period (e.g., 1 or 4 hours).[5] The cells are then harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated BTK (pBTK) or total BTK.[1] Recommended primary antibodies include anti-pBTK from Abcam and anti-BTK from Santa Cruz Biotechnology.[1] The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the pBTK band is normalized to the total BTK band to determine the extent of BTK inhibition.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor activity of Tirabrutinib in a living organism.

Protocol:

-

Cell Implantation: A suspension of TMD8 cells (e.g., 1 x 10^7 cells) in Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).[10]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Drug Administration: Tirabrutinib is administered orally, often mixed in the diet at specified concentrations (e.g., 0.0037%, 0.012%, 0.037%).[10] The control group receives a vehicle diet.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Efficacy Evaluation: The anti-tumor efficacy of Tirabrutinib is determined by comparing the tumor growth in the treated groups to the control group.

Logical Relationships and Therapeutic Implications

The core mechanism of Tirabrutinib—selective and irreversible BTK inhibition—has a direct and logical link to its therapeutic effects.

References

- 1. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A multicenter, open‐label, phase II study of tirabrutinib (ONO/GS‐4059) in patients with Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement | Semantic Scholar [semanticscholar.org]

- 8. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

ONO-4057: A Selective Leukotriene B4 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory cascade, primarily involved in the recruitment and activation of neutrophils. Its pathological role in a host of inflammatory diseases has made the LTB4 signaling pathway a compelling target for therapeutic intervention. ONO-4057 has emerged as a potent and selective antagonist of the LTB4 receptor, demonstrating significant efficacy in preclinical models of inflammation. This technical guide provides a comprehensive overview of ONO-4057, including its mechanism of action, pharmacological properties, and detailed protocols for key experimental assays. The information is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction to Leukotriene B4 and its Receptors

Leukotriene B4 (LTB4) is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H)[1]. It is a powerful chemoattractant for neutrophils, a type of white blood cell that plays a critical role in the innate immune response[2]. However, excessive or prolonged neutrophil activity can lead to tissue damage and is a hallmark of many chronic inflammatory diseases[2][3].

LTB4 exerts its effects by binding to two G-protein coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2)[1]. Upon activation, these receptors trigger a cascade of intracellular signaling events, including the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentrations[4]. This signaling cascade ultimately leads to a range of cellular responses, including chemotaxis (directed cell migration), degranulation (release of inflammatory mediators), and production of reactive oxygen species (ROS)[2][3]. The LTB4-BLT1 axis is a key driver of neutrophil recruitment and has been implicated in the pathogenesis of various inflammatory conditions[3].

ONO-4057: Mechanism of Action

ONO-4057, chemically identified as 5-[2-(2-Carboxyethyl)-3-[6-(4-methoxyphenyl)-5E-hexenyl]oxyphenoxy]valeric acid, is a selective and orally active antagonist of the LTB4 receptor[5]. Its primary mechanism of action is the competitive inhibition of LTB4 binding to its receptors on the surface of neutrophils[5]. By blocking this interaction, ONO-4057 effectively abrogates the downstream signaling events initiated by LTB4, thereby inhibiting the pro-inflammatory functions of neutrophils.

dot

References

- 1. Effect of leukotriene B(4) receptor antagonist (ONO4057) on hepatic allografting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of metabolites of leukotriene B4 on human neutrophil migration and cytosolic calcium levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions [pubmed.ncbi.nlm.nih.gov]

ONO-4057 scientific name 5-[2-(2-Carboxyethyl)-3-[6-(4-methoxyphenyl)-5E- hexenyl]oxyphenoxy]valeric acid

An In-depth Technical Guide to the Bruton's Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (B611380) (ONO/GS-4059)

Disclaimer: The scientific name provided in the topic, 5-[2-(2-Carboxyethyl)-3-[6-(4-methoxyphenyl)-5E- hexenyl]oxyphenoxy]valeric acid, corresponds to the compound ONO-4057, a Leukotriene B4 (LTB4) receptor antagonist. However, the detailed request for information on signaling pathways and its relevance to drug development professionals strongly indicates an interest in the Bruton's Tyrosine Kinase (BTK) inhibitor, Tirabrutinib (also known as ONO/GS-4059) . This guide will focus on Tirabrutinib to align with the core requirements of the prompt.

Introduction

Tirabrutinib (ONO/GS-4059) is a second-generation, highly potent, and selective oral inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical regulator of B-cell proliferation, survival, and differentiation.[3][4] Aberrant BCR signaling is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target.[5] Tirabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[5][6] This guide provides a comprehensive overview of the technical aspects of Tirabrutinib, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Quantitative Data

In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/System | Reference |

| IC50 (BTK inhibition) | 2.2 nM | Biochemical Assay | [7] |

| IC50 (BTK inhibition) | 6.8 nM | Not Specified | [8] |

| IC50 (Cell Proliferation) | 9.127 nM | OCI-LY10 | [8] |

| IC50 (Cell Proliferation) | 17.10 nM | SU-DHL-6 | [8] |

| IC50 (Cell Proliferation) | 4.5 nM | TMD8 | [5] |

| IC50 (Cell Proliferation) | ~3000 nM | OCI-LY10, U2932, HBL1, Pfeiffer | [5] |

| kinact/Ki (BTK) | 2.4 ± 0.6 × 10^4 M-1 s-1 | Biochemical Assay | [6] |

Clinical Efficacy in B-Cell Malignancies

| Indication | Clinical Trial Phase | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Relapsed/Refractory B-Cell Malignancies | Phase I | 76.5% | Not Specified | [9] |

| Waldenström's Macroglobulinemia (Treatment-Naïve) | Phase II | 94.4% | Not Specified | [10] |

| Waldenström's Macroglobulinemia (Relapsed/Refractory) | Phase II | 100% | Not Specified | [10] |

| Relapsed/Refractory Primary Central Nervous System Lymphoma (PCNSL) | Phase I/II | 63.6% | Not Specified | [11] |

| Relapsed/Refractory PCNSL (PROSPECT Study) | Phase II | 67% | 44% | [12] |

Experimental Protocols

BTK Occupancy Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure BTK occupancy by Tirabrutinib in peripheral blood mononuclear cells (PBMCs).[13]

-

Cell Lysis: PBMCs are lysed to release intracellular components, including BTK.

-

Duplex Assay Setup: The lysate is divided into two sets of wells.

-

Total BTK: A terbium-conjugated anti-BTK antibody (donor) and a fluorescently labeled probe that binds to the BTK active site (acceptor) are added.

-

Free BTK: A terbium-conjugated anti-BTK antibody (donor) and a biotinylated irreversible BTK inhibitor probe (acceptor) that competes with Tirabrutinib for the Cys481 binding site are added.

-

-

Incubation: The plates are incubated to allow for antibody and probe binding.

-

TR-FRET Reading: The fluorescence is read on a plate reader capable of TR-FRET measurements. The ratio of acceptor to donor emission is calculated.

-

Data Analysis: Standard curves are generated using recombinant human BTK protein. The percentage of BTK occupancy is calculated by comparing the free BTK signal in treated samples to untreated controls.[14]

Cell Viability Assay

This protocol outlines a method to assess the effect of Tirabrutinib on the proliferation of B-cell lymphoma cell lines.[15]

-

Cell Seeding: TMD8 or U-2932 cells are seeded in 96-well plates at a density of 1 x 10^4 or 2 x 10^4 cells/well, respectively.

-

Compound Treatment: Cells are treated with various concentrations of Tirabrutinib or vehicle (0.1% DMSO).

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Viability Measurement: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Model

This protocol describes the evaluation of Tirabrutinib's anti-tumor efficacy in a mouse xenograft model of diffuse large B-cell lymphoma (DLBCL).[8][15]

-

Cell Implantation: TMD8 human DLBCL cells are subcutaneously injected into the flank of immunodeficient mice (e.g., SCID mice).[15]

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: Tirabrutinib is administered orally, once or twice daily, at specified doses (e.g., 6, 20 mg/kg).[8] The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations

BTK Signaling Pathway Inhibition by Tirabrutinib

Caption: Inhibition of the BTK signaling pathway by Tirabrutinib.

Experimental Workflow for Tirabrutinib Evaluation

Caption: A typical experimental workflow for the evaluation of Tirabrutinib.

References

- 1. Bruton tyrosine kinase inhibitor ONO/GS-4059: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A multicenter, open‐label, phase II study of tirabrutinib (ONO/GS‐4059) in patients with Waldenström’s macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three-year follow-up analysis of phase 1/2 study on tirabrutinib in patients with relapsed or refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ono-pharma.com [ono-pharma.com]

- 13. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ONO-4057 (ONO-LB-457): A Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4057, also known by its alternative name ONO-LB-457, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] As a key mediator in inflammatory processes, LTB4 plays a crucial role in the recruitment and activation of neutrophils and other leukocytes at sites of inflammation. By blocking the LTB4 receptor, ONO-4057 effectively mitigates the inflammatory cascade, positioning it as a promising therapeutic candidate for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of ONO-4057, including its mechanism of action, pharmacological effects, and key experimental data.

Core Compound Information

| Property | Value |

| IUPAC Name | 5-[2-(2-Carboxyethyl)-3-[6-(4-methoxyphenyl)-5E-hexenyl]oxyphenoxy]valeric acid |

| Alternative Name | ONO-LB-457 |

| Molecular Formula | C27H34O7 |

| Molecular Weight | 470.56 g/mol |

| Mechanism of Action | Leukotriene B4 (LTB4) receptor antagonist |

Mechanism of Action and Signaling Pathway

ONO-4057 exerts its anti-inflammatory effects by competitively binding to the high-affinity LTB4 receptor 1 (BLT1), and also the low-affinity BLT2, preventing the binding of the endogenous ligand LTB4.[2][4] LTB4 is a potent chemoattractant for leukocytes, particularly neutrophils.[4] Its binding to BLT1, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade.[4][5][6][7]

This cascade involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium mobilization.[4] Subsequently, several kinase cascades are activated, including the mitogen-activated protein kinase (MAPK) family (p38, JNK, and ERK1/2) and pathways leading to the activation of transcription factors such as NF-κB and AP-1.[4] These signaling events are pivotal for a range of neutrophil functions, including chemotaxis, aggregation, degranulation, and the production of reactive oxygen species.[1][2][3] ONO-4057, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream cellular responses.

Quantitative Data

In Vitro Activity of ONO-4057

| Parameter | Species | Value | Reference |

| Ki for [3H]LTB4 binding | Human Neutrophils | 3.7 ± 0.9 nM | [8] |

| IC50 for LTB4-induced Ca²⁺ rise | Human Neutrophils | 0.7 ± 0.3 µM | [8] |

| IC50 for LTB4-induced aggregation | Human Neutrophils | 3.0 ± 0.1 µM | [8] |

| IC50 for LTB4-induced chemotaxis | Human Neutrophils | 0.9 ± 0.1 µM | [8] |

| IC50 for LTB4-induced degranulation | Human Neutrophils | 1.6 ± 0.1 µM | [8] |

In Vivo Efficacy of ONO-4057

| Animal Model | Species | Dosage | Effect | Reference |

| LTB4-induced transient neutropenia | Guinea Pig | ED50 = 25.6 mg/kg (oral) | Prevention of neutropenia | [8][9] |

| LTB4-induced intradermal neutrophil migration | Guinea Pig | ED50 = 5.3 mg/kg (oral) | Prevention of neutrophil migration | [8][9] |

| PMA-induced neutrophil infiltration (ear) | Guinea Pig | 1 mg/ear (topical) | Suppression of neutrophil infiltration | [8][9] |

| Anti-Thy-1 Nephritis | Wistar Rat | 100 & 300 mg/kg/day (i.p.) | Reduced glomerular infiltration of PMNs and macrophages | [3][10] |

| Nephrotoxic Serum Nephritis | WKY Rat | Dose-dependent | Reduced proteinuria, hematuria, and crescentic glomeruli formation | [11] |

| Bleomycin-induced Pulmonary Fibrosis | Mouse | Not specified | Reduced total cells, neutrophils, and macrophages in BALF | [1][2] |

| Hepatic Allografting | Rat (ACI to LEW) | 30 mg/kg/day (s.c.) | Prolonged survival and reduced hepatocyte necrosis | [12][13] |

Experimental Protocols

In Vivo Anti-Thy-1 Nephritis Model in Wistar Rats

-

Objective: To evaluate the effect of ONO-4057 on mesangioproliferative changes in a model of glomerulonephritis.

-

Animals: Male Wistar rats.

-

Experimental Groups:

-

Group A (Control): Intraperitoneal (i.p.) administration of placebo.

-

Group B: i.p. administration of 100 mg/kg ONO-4057 daily.

-

Group C: i.p. administration of 300 mg/kg ONO-4057 daily.

-

-

Procedure:

-

Daily drug/placebo administration from day 3 before to day 14 after the injection of anti-Thy-1 antibody (OX7).

-

Induction of nephritis via injection of OX7.

-

Collection of urine and blood samples at 3 hours, 24 hours, day 7, and day 14 post-OX7 injection.

-

Kidneys were harvested at the same time points for pathological analysis.

-

Assessment of urinary protein excretion, renal function, and histological changes (glomerular infiltration by polymorphonuclear leukocytes and macrophages, matrix scores).[3][10]

-

General Protocol for LTB4-Induced Neutrophil Chemotaxis Assay

-

Objective: To assess the inhibitory effect of ONO-4057 on neutrophil migration towards an LTB4 gradient.

-

Materials:

-

Isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber).

-

Polycarbonate filter (typically 3-5 µm pore size).

-

LTB4 solution (chemoattractant).

-

ONO-4057 solutions at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Isolate neutrophils from fresh human blood.

-

Pre-incubate a suspension of neutrophils with different concentrations of ONO-4057 or vehicle control.

-

Place the LTB4 solution in the lower wells of the chemotaxis chamber.

-

Place the polycarbonate filter over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes).

-

After incubation, remove the filter, fix, and stain it.

-

Count the number of neutrophils that have migrated through the filter to the lower side using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of ONO-4057.

-

Pharmacokinetics and Safety

Conclusion

ONO-4057 is a well-characterized LTB4 receptor antagonist with potent inhibitory effects on key neutrophil functions central to the inflammatory response. Preclinical studies have demonstrated its efficacy in various animal models of inflammatory diseases. While detailed pharmacokinetic and safety data are not publicly available, its progression to clinical trials indicates a potentially favorable profile. ONO-4057 represents a significant tool for researchers studying LTB4-mediated inflammation and holds therapeutic potential for the treatment of a range of inflammatory disorders.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 6. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are LTB4R agonists and how do they work? [synapse.patsnap.com]

- 8. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Effect of leukotriene B(4) receptor antagonist (ONO4057) on hepatic allografting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

The Role of Tirabrutinib (ONO-4059) in Inhibiting Neutrophil Function: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The query specified ONO-4057, which is a leukotriene B4 (LTB4) receptor antagonist. However, the core of the request focuses on the inhibition of neutrophil function via Bruton's tyrosine kinase (BTK). This function is characteristic of a different compound from Ono Pharmaceutical, ONO-4059 , also known as tirabrutinib (B611380) . This guide will, therefore, focus on tirabrutinib (ONO-4059) and its role as a BTK inhibitor in modulating neutrophil activity.

Executive Summary

Tirabrutinib (ONO-4059) is a second-generation, highly selective, and irreversible BTK inhibitor. While primarily developed for B-cell malignancies, emerging evidence indicates that tirabrutinib also exerts significant effects on neutrophil function. Bruton's tyrosine kinase is a critical signaling molecule in neutrophils, involved in various effector functions downstream of receptors such as Fcγ receptors (FcγR) and Toll-like receptors (TLRs). By inhibiting BTK, tirabrutinib can modulate key neutrophil activities, including the formation of neutrophil extracellular traps (NETs), and may influence other functions like chemotaxis, degranulation, and reactive oxygen species (ROS) production. This technical guide provides a comprehensive overview of the current understanding of tirabrutinib's impact on neutrophil function, presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Mechanism of Action: BTK Inhibition in Neutrophils

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including neutrophils. In neutrophils, BTK is activated downstream of several receptors, including FcγRs and TLRs, and is involved in the activation of downstream effectors that regulate inflammatory responses.

Tirabrutinib is a covalent inhibitor that irreversibly binds to the cysteine residue (Cys481) in the active site of BTK[1]. This binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling cascades that are essential for several neutrophil functions.

Signaling Pathway

The following diagram illustrates the central role of BTK in neutrophil signaling and the point of inhibition by tirabrutinib.

Quantitative Data on Neutrophil Function Inhibition

Data on the direct quantitative effects of tirabrutinib on various neutrophil functions are emerging. The following tables summarize the available data for tirabrutinib and other relevant second-generation BTK inhibitors.

Table 1: Effect of Tirabrutinib (ONO-4059) on Neutrophil Function

| Function | Stimulus | Assay | Species | Concentration | Effect | Reference |

| NET Formation | MPO-ANCA-IC | Immunofluorescence | Human | 10 nM | Statistically significant suppression | [2] |

| Cell Swelling (precursor to NETosis) | MPO-ANCA-IC + TNF-α | Flow Cytometry (FSC/SSC) | Human | 2.5, 5.0, 10 nM | Dose-dependent suppression | [3] |

| Neutropenia (in vivo) | N/A | Clinical Trial | Human | 320-480 mg/day | 9.1% - 10.1% of patients (Grade ≥3) | [4][5] |

| Apoptosis | N/A | In vitro study mention | Human | N/A | BTK inhibition may enhance apoptosis | [6] |

Table 2: Comparative Effects of Other BTK Inhibitors on Neutrophil Functions

| Inhibitor | Function | Stimulus | IC50 / Concentration | Effect | Reference |

| Ibrutinib (B1684441) | ROS Production | Aspergillus fumigatus | ~1 µM | Significant inhibition | [7] |

| Ibrutinib | NK Cell Degranulation | Obinutuzumab + MEC1 cells | ~0.1 µM | Strong inhibition (~90% at 1 µM) | [1] |

| Acalabrutinib | ROS Production | TLR2, FcγR, Dectin-1 agonists | Not specified | Reduced ROS production | [8] |

| Acalabrutinib | NK Cell Degranulation | Obinutuzumab + MEC1 cells | >10 µM | Mild inhibition (~35% at 10 µM) | [1] |

| Tolebrutinib, Evobrutinib, Fenebrutinib (B560142) | Migration | CXCL8 | Not specified | Decreased migration in Boyden chamber assay | [9][10] |

| Tolebrutinib, Evobrutinib, Fenebrutinib | ROS Production | fMLF, LPS | Not specified | Diminished ROS production | [9][10] |

| Tolebrutinib, Evobrutinib, Fenebrutinib | NET Formation | Not specified | Not specified | Diminished NET release | [9][10] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the context of BTK inhibitor effects on neutrophil function.

Neutrophil Isolation

A standardized protocol for human neutrophil isolation is crucial for in vitro assays.

Protocol:

-

Whole blood is collected from healthy donors in tubes containing EDTA[11].

-

The blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep)[11].

-

Centrifugation is performed to separate the blood components, with the neutrophil layer being carefully collected[11].

-

Residual red blood cells are removed by hypotonic lysis[11].

-

The isolated neutrophils are washed and resuspended in an appropriate buffer for subsequent assays[11].

Neutrophil Extracellular Trap (NET) Formation Assay

Induction and Visualization of NETs:

-

Human peripheral blood neutrophils are isolated as described above.

-

Neutrophils are pre-treated with varying concentrations of tirabrutinib (e.g., 0, 2.5, 5.0, and 10 nM) for 1 hour at 37°C[3][12].

-

The treated neutrophils are then seeded in eight-well chambers on slides immobilized with myeloperoxidase (MPO) and anti-MPO immune complexes (ICs) to mimic ANCA-associated vasculitis conditions[3][12].

-

After a 4-hour incubation at 37°C, the samples are fixed with 4% paraformaldehyde[3][12].

-

The slides are mounted with a DAPI-containing mounting solution to stain the extracellular DNA of the NETs[3][12].

-

NETs are visualized and quantified using fluorescence microscopy[3][12].

Reactive Oxygen Species (ROS) Production Assay

Luminol-Enhanced Chemiluminescence:

-

Isolated human neutrophils are pre-treated with the BTK inhibitor or vehicle control for 1 hour[7][13].

-

The cells are washed and resuspended in a phenol (B47542) red-free medium[13].

-

Neutrophils are added to a white, clear-bottom 96-well plate[13].

-

Cells are stimulated with an agonist (e.g., fMLP, TNF-α, or PMA) in the presence of luminol[7].

-

Chemiluminescence is measured over time using a microplate reader to quantify ROS production[13].

Neutrophil Chemotaxis Assay

Boyden Chamber Assay:

-

A chemoattractant (e.g., CXCL8 or fMLP) is added to the lower compartment of a Boyden chamber[9].

-

A polycarbonate membrane with a defined pore size (e.g., 5 µm) is placed over the lower compartment[9].

-

Isolated neutrophils, pre-treated with a BTK inhibitor or vehicle, are seeded in the upper chamber[9].

-

The chamber is incubated at 37°C to allow for cell migration[9].

-

After the incubation period, the membrane is fixed and stained, and the number of migrated neutrophils on the lower side of the membrane is counted microscopically[9].

Discussion and Future Directions

The available data indicate that tirabrutinib (ONO-4059) effectively modulates neutrophil function, particularly by inhibiting NET formation in the context of autoimmune stimuli. This is consistent with the known role of BTK in FcγR-mediated signaling in neutrophils. The frequent observation of neutropenia in clinical trials further supports the impact of tirabrutinib on neutrophil homeostasis.

However, there is a need for more comprehensive, direct, and quantitative studies on the effects of tirabrutinib on other key neutrophil functions such as chemotaxis, degranulation, and ROS production in response to a broader range of stimuli. Head-to-head comparisons with other second-generation BTK inhibitors would also be valuable in elucidating the specific profile of tirabrutinib.

Future research should aim to:

-

Determine the IC50 values of tirabrutinib for the inhibition of various neutrophil functions.

-

Investigate the impact of tirabrutinib on neutrophil signaling pathways in more detail using phosphoproteomics and other advanced techniques.

-

Explore the clinical implications of tirabrutinib-mediated neutrophil inhibition in inflammatory and autoimmune diseases beyond its current indications.

Conclusion

Tirabrutinib (ONO-4059), a selective BTK inhibitor, demonstrates a clear capacity to modulate neutrophil function, most notably by suppressing NET formation. While further research is required to fully delineate its quantitative effects on the full spectrum of neutrophil activities, the existing evidence strongly suggests that tirabrutinib's mechanism of action extends beyond B-cells to include significant immunomodulatory effects on the innate immune system. This has important implications for its therapeutic potential and safety profile. This technical guide provides a foundational understanding for researchers and clinicians working with this and other BTK inhibitors.

References

- 1. haematologica.org [haematologica.org]

- 2. Bruton’s tyrosine kinase is a possible therapeutic target in microscopic polyangiitis | springermedizin.de [springermedizin.de]

- 3. The Bruton tyrosine kinase inhibitor ibrutinib abrogates triggering receptor on myeloid cells 1-mediated neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I/II study of tirabrutinib, a second-generation Bruton’s tyrosine kinase inhibitor, in relapsed/refractory primary central nervous system lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-marketing surveillance of tirabrutinib in 189 patients with r/r primary central nervous system lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ono-pharma.com [ono-pharma.com]

- 7. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BTK drives neutrophil activation for sterilizing antifungal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. Effect on neutrophil migration and antimicrobial functions by the Bruton's tyrosine kinase inhibitors tolebrutinib, evobrutinib, and fenebrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Neutrophil Btk Signalosome Regulates Integrin Activation during Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

ONO-4057: A Deep Dive into its Antagonistic Effect on Leukotriene B4 Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent, endogenously produced lipid mediator that plays a pivotal role in the initiation and amplification of the inflammatory response.[1] Derived from arachidonic acid via the 5-lipoxygenase pathway, LTB4 is a powerful chemoattractant for leukocytes, particularly neutrophils, and is implicated in the pathophysiology of a wide range of inflammatory diseases.[1][2] ONO-4057, also known as ONO-LB457, is a selective and orally active antagonist of the high-affinity LTB4 receptor, BLT1.[3][4] This technical guide provides an in-depth analysis of ONO-4057's mechanism of action, its quantitative effects on LTB4 signaling, and detailed experimental protocols for its evaluation.

The Leukotriene B4 Signaling Pathway

LTB4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] The pro-inflammatory and chemoattractant properties of LTB4 are primarily mediated through the BLT1 receptor, which is predominantly expressed on the surface of leukocytes such as neutrophils, eosinophils, and macrophages.[1][5]

Upon LTB4 binding, the BLT1 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins (primarily Gq/i). This initiates a cascade of intracellular signaling events:

-

Phospholipase C (PLC) Activation: The activated G protein stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical signal for many cellular responses.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular calcium, activates PKC, which in turn phosphorylates a variety of downstream protein targets, leading to cellular activation.

-

Downstream Kinase Cascades: LTB4 signaling also activates other important kinase pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2), which are crucial for cell survival, proliferation, and inflammatory gene expression.[1]

These signaling events culminate in a range of physiological responses, including:

-

Chemotaxis: The directed migration of leukocytes towards the site of inflammation.

-

Degranulation: The release of cytotoxic and pro-inflammatory molecules from granules within leukocytes.

-

Adhesion: The firm attachment of leukocytes to the vascular endothelium, a prerequisite for their migration into tissues.

-

Production of Inflammatory Mediators: The synthesis and release of other pro-inflammatory molecules, further amplifying the inflammatory cascade.

Diagram: Leukotriene B4 Signaling Pathway and the Point of Inhibition by ONO-4057

Caption: LTB4 signaling pathway and ONO-4057's inhibitory action.

Quantitative Effects of ONO-4057

ONO-4057 has been demonstrated to be a potent and selective antagonist of the LTB4 receptor. Its inhibitory activity has been quantified in a variety of in vitro and in vivo assays.

| Parameter | Species | Assay Type | Value | Reference |

| Ki | Human | [3H]LTB4 Receptor Binding | 3.7 ± 0.9 nM | [4] |

| IC50 | Human | LTB4-induced Calcium Mobilization | 0.7 ± 0.3 µM | [3][4][6] |

| IC50 | Human | LTB4-induced Neutrophil Aggregation | 3.0 ± 0.1 µM | [4] |

| IC50 | Human | LTB4-induced Neutrophil Chemotaxis | 0.9 ± 0.1 µM | [4] |

| IC50 | Human | LTB4-induced Neutrophil Degranulation | 1.6 ± 0.1 µM | [4] |

| ED50 | Guinea Pig | LTB4-induced Transient Neutropenia (oral) | 25.6 mg/kg | [4] |

| ED50 | Guinea Pig | LTB4-induced Intradermal Neutrophil Migration (oral) | 5.3 mg/kg | [4] |

Table 1: In Vitro and In Vivo Potency of ONO-4057

Detailed Experimental Protocols

[3H]Leukotriene B4 Receptor Binding Assay

This assay is designed to determine the binding affinity of a test compound (e.g., ONO-4057) to the LTB4 receptor.

Materials:

-

Human neutrophils or a cell line expressing the BLT1 receptor

-

[3H]LTB4 (radioligand)

-

Unlabeled LTB4

-

Test compound (ONO-4057)

-

Binding buffer (e.g., PBS with Ca2+ and Mg2+)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation: Isolate membranes from human neutrophils or BLT1-expressing cells by homogenization and differential centrifugation.

-

Binding Reaction: In a microplate, combine the cell membranes, a fixed concentration of [3H]LTB4, and varying concentrations of the unlabeled test compound (ONO-4057).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the LTB4-induced migration of neutrophils.

Materials:

-

Isolated human neutrophils

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane

-

Chemoattractant (LTB4)

-

Test compound (ONO-4057)

-

Assay buffer

Protocol:

-

Cell Preparation: Isolate human neutrophils from fresh blood.

-

Chamber Setup: Place the microporous membrane in the chemotaxis chamber, separating the upper and lower wells.

-

Loading: Add LTB4 to the lower well and a suspension of neutrophils pre-incubated with the test compound (ONO-4057) to the upper well.

-

Incubation: Incubate the chamber to allow the neutrophils to migrate through the membrane towards the chemoattractant.

-

Cell Staining and Counting: After incubation, remove the membrane, fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells under a microscope.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the LTB4-induced neutrophil migration (IC50).

Diagram: Experimental Workflow for Evaluating ONO-4057

Caption: A typical workflow for characterizing an LTB4 antagonist.

Conclusion

ONO-4057 is a well-characterized, potent, and selective antagonist of the LTB4 receptor BLT1. By competitively inhibiting the binding of LTB4 to its receptor, ONO-4057 effectively blocks the downstream signaling cascade that leads to leukocyte activation and recruitment. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on LTB4-mediated inflammatory diseases. The continued investigation of compounds like ONO-4057 holds significant promise for the development of novel anti-inflammatory therapeutics.

References

- 1. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis | Semantic Scholar [semanticscholar.org]

- 6. Anti-inflammatory and analgesic activity of ononitol monohydrate isolated from Cassia tora L. in animal models - PMC [pmc.ncbi.nlm.nih.gov]

ONO-4057: A Technical Guide for Researchers in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ONO-4057, a selective and orally active antagonist of the leukotriene B4 (LTB4) receptor, for its application in the study of inflammatory diseases. This document outlines the mechanism of action of ONO-4057, summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Leukotriene B4 is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the inflammatory response.[1][2][3] It is involved in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1][3] The biological effects of LTB4 are primarily mediated through its high-affinity G protein-coupled receptor, BLT1.[1] By antagonizing this receptor, ONO-4057 offers a targeted approach to mitigating LTB4-driven inflammation, making it a valuable tool for preclinical research in various inflammatory conditions.[4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for ONO-4057 from preclinical studies.

Table 1: In Vitro Activity of ONO-4057

| Parameter | Assay | Cell Type | Value | Reference |

| Ki | [3H] LTB4 Binding Displacement | Human Neutrophils | 3.7 ± 0.9 nM | [4] |

| IC50 | LTB4-induced Ca2+ Rise | Human Neutrophils | 0.7 ± 0.3 µM | [4] |

| IC50 | LTB4-induced Aggregation | Human Neutrophils | 3.0 ± 0.1 µM | [4] |

| IC50 | LTB4-induced Chemotaxis | Human Neutrophils | 0.9 ± 0.1 µM | [4] |

| IC50 | LTB4-induced Degranulation | Human Neutrophils | 1.6 ± 0.1 µM | [4] |

Table 2: In Vivo Efficacy of ONO-4057

| Animal Model | Administration | Endpoint | ED50 / Effective Dose | Reference |

| Guinea Pig | Oral | LTB4-induced Transient Neutropenia | 25.6 mg/kg | [4] |

| Guinea Pig | Oral | LTB4-induced Intradermal Neutrophil Migration | 5.3 mg/kg | [4] |

| Guinea Pig | Topical | PMA-induced Neutrophil Infiltration | 1 mg/ear | [4] |

| Rat (Anti-Thy-1 Nephritis) | Intraperitoneal | Reduction in Glomerular PMN and Macrophage Infiltration (at 3h) | 100 mg/kg and 300 mg/kg | [5] |

| Rat (Anti-Thy-1 Nephritis) | Intraperitoneal | Reduction in Matrix Scores (at day 7) | 100 mg/kg and 300 mg/kg | [5] |

| Rat (Anti-Thy-1 Nephritis) | Intraperitoneal | Reduction in Urinary Protein Excretion (at day 7) | 300 mg/kg | [5] |

| Rat (Nephrotoxic Serum Nephritis) | Intraperitoneal | Reduction in Proteinuria and Hematuria | Dose-dependent | [6] |

| Rat (Nephrotoxic Serum Nephritis) | Intraperitoneal | Suppression of Glomerular Monocyte/Macrophage Accumulation | Dose-dependent | [6] |

| Rat (Nephrotoxic Serum Nephritis) | Intraperitoneal | Reduction in Crescentic Glomeruli Formation | Dose-dependent | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of ONO-4057.

[3H] LTB4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of ONO-4057 for the LTB4 receptor on human neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Membrane Preparation: Prepare a crude membrane fraction from the isolated neutrophils by sonication and centrifugation.

-

Binding Assay:

-

Incubate the neutrophil membranes with a constant concentration of [3H] LTB4 and varying concentrations of ONO-4057 in a suitable binding buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specific binding.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled LTB4) from the total binding.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the ONO-4057 concentration.

-

Determine the IC50 value (concentration of ONO-4057 that inhibits 50% of [3H] LTB4 specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H] LTB4 and Kd is its dissociation constant.

-

LTB4-Induced Neutrophil Chemotaxis Assay

Objective: To assess the inhibitory effect of ONO-4057 on LTB4-induced human neutrophil chemotaxis.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils as described above.

-

Chemotaxis Chamber Setup:

-

Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

-

Add LTB4 (chemoattractant) to the lower wells.

-

Pre-incubate the isolated neutrophils with various concentrations of ONO-4057 or vehicle control.

-

Add the pre-incubated neutrophils to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

-

Cell Staining and Counting:

-

After the incubation period, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of ONO-4057 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ONO-4057 concentration.

-

In Vivo Model of Anti-Thy-1 Nephritis in Rats

Objective: To evaluate the therapeutic potential of ONO-4057 in a rat model of mesangioproliferative glomerulonephritis.

Methodology:

-

Animal Model Induction:

-

Use Wistar rats.

-

Induce nephritis by a single intravenous injection of anti-Thy-1 antibody (OX7).

-

-

ONO-4057 Administration:

-

Sample Collection and Analysis:

-

Outcome Measures:

-

Urinary Protein Excretion: Measure the protein concentration in 24-hour urine samples.

-

Renal Function: Assess serum creatinine (B1669602) and blood urea (B33335) nitrogen levels.

-

Histopathology:

-

Perform periodic acid-Schiff (PAS) staining on kidney sections to assess glomerular changes.

-

Quantify glomerular infiltration by polymorphonuclear leukocytes (PMNs) and macrophages at early time points (e.g., 3 hours).[5]

-

Evaluate mesangial matrix expansion and glomerular injury scores at later time points (e.g., day 7).[5]

-

-

-

Data Analysis:

-

Compare the outcome measures between the ONO-4057 treated groups and the placebo control group using appropriate statistical tests.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to ONO-4057.

Caption: Mechanism of action of ONO-4057 as a BLT1 receptor antagonist.

Caption: Experimental workflow for a neutrophil chemotaxis assay.

Caption: Logical relationship of ONO-4057 intervention in inflammation.

References

- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The leukotriene receptors as therapeutic targets of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-4057: A Technical Guide to a Selective Leukotriene B4 Receptor Antagonist in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4057 is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor, playing a crucial role in immunology research by enabling the investigation of LTB4-mediated inflammatory pathways.[1] Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid, known to be a key driver of inflammation, primarily by recruiting and activating leukocytes, particularly neutrophils.[2][3] ONO-4057, by specifically blocking the high-affinity LTB4 receptor (BLT1), allows for the detailed study of these processes and holds potential as a therapeutic agent for various inflammatory diseases.[1][4] This technical guide provides an in-depth overview of ONO-4057, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Mechanism of Action

ONO-4057 functions as a competitive antagonist at the BLT1 receptor.[1] It displaces the binding of the endogenous ligand, LTB4, to its receptor on the surface of immune cells like neutrophils.[1] This blockade prevents the initiation of downstream signaling cascades that are normally triggered by LTB4. The consequences of this receptor antagonism are the inhibition of key pro-inflammatory cellular responses, including chemotaxis (directed cell migration), aggregation, degranulation (release of inflammatory mediators), and the influx of intracellular calcium.[1] Notably, ONO-4057 demonstrates selectivity for the LTB4 receptor, showing no significant agonist activity or inhibition of cellular activation induced by other chemoattractants like fMLP or C5a.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ONO-4057's activity from in vitro and in vivo studies.

| Parameter | Value | Species | Assay System | Reference |

| Ki | 3.7 ± 0.9 nM | Human | [3H] LTB4 Receptor Binding (Neutrophils) | [1] |

| IC50 | 0.7 ± 0.3 µM | Human | LTB4-induced Ca2+ Mobilization (Neutrophils) | [1] |

| IC50 | 3.0 ± 0.1 µM | Human | LTB4-induced Neutrophil Aggregation | [1] |

| IC50 | 0.9 ± 0.1 µM | Human | LTB4-induced Neutrophil Chemotaxis | [1] |

| IC50 | 1.6 ± 0.1 µM | Human | LTB4-induced Neutrophil Degranulation | [1] |

| Parameter | Value | Species | Model | Reference |

| ED50 (oral) | 25.6 mg/kg | Guinea Pig | LTB4-induced Transient Neutropenia | [1] |

| ED50 (oral) | 5.3 mg/kg | Guinea Pig | LTB4-induced Intradermal Neutrophil Migration | [1] |

| Effective Dose (topical) | 1 mg/ear | Guinea Pig | PMA-induced Neutrophil Infiltration | [1] |

Signaling Pathway

Experimental Protocols

[3H] LTB4 Receptor Binding Assay (Competition)

This assay is designed to determine the binding affinity (Ki) of ONO-4057 for the LTB4 receptor.

-

Materials:

-

Human neutrophil membrane preparation

-

[3H] LTB4 (radioligand)

-

Unlabeled LTB4

-

ONO-4057

-

Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of ONO-4057 in the assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding wells: 25 µL of assay buffer.

-

Non-specific Binding wells: 25 µL of a high concentration of unlabeled LTB4 (e.g., 1 µM).

-

Competition wells: 25 µL of each ONO-4057 dilution.

-

-

Add 25 µL of [3H] LTB4 (at a concentration near its Kd) to all wells.

-

Add 50 µL of the neutrophil membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at 4°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of ONO-4057. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of ONO-4057 to inhibit the directed migration of neutrophils towards an LTB4 gradient.

-

Materials:

-

Isolated human neutrophils

-

Boyden chamber or Transwell inserts (3-5 µm pore size)

-

LTB4

-

ONO-4057

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

-

-

Procedure:

-

Isolate human neutrophils from fresh peripheral blood.

-

Resuspend neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the neutrophils with various concentrations of ONO-4057 or vehicle control for 30 minutes at 37°C.

-

Add LTB4 (at a pre-determined optimal concentration) to the lower wells of the Boyden chamber.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the inserts and wipe the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of ONO-4057.

-

Intracellular Calcium Mobilization Assay

This assay assesses the effect of ONO-4057 on LTB4-induced increases in intracellular calcium concentration in neutrophils.

-

Materials:

-

Isolated human neutrophils

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

LTB4

-

ONO-4057

-

HBSS with and without calcium

-

Fluorometric plate reader or fluorescence microscope

-

-

Procedure:

-

Isolate human neutrophils and resuspend them in HBSS without calcium.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) by incubating for 30-45 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in HBSS with calcium.

-

Aliquot the cell suspension into a 96-well plate.

-

Add various concentrations of ONO-4057 or vehicle control to the wells and incubate for 10-15 minutes.

-

Measure the baseline fluorescence.

-

Add LTB4 to stimulate the cells and immediately begin recording the fluorescence intensity over time using a fluorometric plate reader.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Calculate the percentage of inhibition of calcium mobilization for each concentration of ONO-4057.

-

In Vivo Model: Nephrotoxic Serum (NTS) Nephritis in Rats

This animal model is used to evaluate the in vivo efficacy of ONO-4057 in a model of inflammatory kidney disease.

-

Materials:

-

Wistar-Kyoto rats

-

Nephrotoxic serum (anti-rat glomerular basement membrane antibody)

-

ONO-4057

-

Vehicle control (e.g., phosphate-buffered saline)

-

Metabolic cages for urine collection

-

Equipment for blood collection and analysis (BUN, creatinine)

-

Histology equipment

-

-

Procedure:

-

Acclimatize rats and divide them into treatment groups (vehicle control, ONO-4057 low dose, ONO-4057 high dose).

-

Administer ONO-4057 or vehicle intraperitoneally 24 hours before the induction of nephritis.

-

Induce nephritis by a single intravenous injection of NTS.

-

Continue daily administration of ONO-4057 or vehicle for the duration of the study (e.g., 7-14 days).

-

Monitor the rats daily for clinical signs.

-

Collect 24-hour urine samples at specified time points to measure proteinuria.

-

Collect blood samples at the end of the study to measure serum creatinine (B1669602) and BUN levels.

-

At the end of the study, euthanize the rats and perfuse the kidneys.

-

Process one kidney for histological analysis (e.g., H&E and PAS staining) to assess glomerular injury, crescent formation, and cellular infiltration.

-

Process the other kidney for immunohistochemistry or other molecular analyses.

-

Compare the parameters of kidney injury between the different treatment groups.[5]

-

Conclusion

ONO-4057 is a valuable research tool for dissecting the role of the LTB4/BLT1 signaling axis in a wide range of immunological processes. Its selectivity and oral bioavailability have made it instrumental in preclinical studies of inflammatory diseases.[1] The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing ONO-4057 to investigate LTB4-mediated inflammation and to explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Neutrophil Degranulation of Azurophil and Specific Granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Manipulating neutrophil degranulation as a bacterial virulence strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Neutrophil Extracellular Trap Induction Requires Mobilization of Both Intracellular and Extracellular Calcium Pools and Is Modulated by Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

ONO-4057: A Potential Therapeutic Avenue in Glomerulonephritis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glomerulonephritis (GN) encompasses a group of kidney diseases characterized by inflammation of the glomeruli, the small filtering units in the kidneys. This inflammation can lead to proteinuria, hematuria, and a decline in renal function, potentially progressing to end-stage renal disease. A key mediator in the inflammatory cascade of several forms of GN is Leukotriene B4 (LTB4), a potent lipid chemoattractant. ONO-4057, a specific antagonist of the LTB4 receptor (BLT1), has emerged as a promising therapeutic agent in preclinical studies by mitigating the inflammatory response and subsequent glomerular injury. This technical guide provides an in-depth overview of the applications of ONO-4057 in glomerulonephritis research, focusing on its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action: Targeting the LTB4 Inflammatory Axis

ONO-4057 exerts its therapeutic effect by competitively inhibiting the binding of LTB4 to its high-affinity receptor, BLT1, which is predominantly expressed on leukocytes, including neutrophils and macrophages.[1][2] In the context of glomerulonephritis, the inflammatory process is often initiated by immune complex deposition or other insults that trigger the local production of LTB4 within the glomeruli.[3][4] This surge in LTB4 acts as a powerful chemoattractant, recruiting neutrophils and macrophages to the site of injury.[2][5]

The binding of LTB4 to BLT1 on these immune cells activates downstream signaling pathways, leading to:

-

Chemotaxis and Cell Infiltration: Increased migration of neutrophils and macrophages into the glomeruli.[1][2]

-

Cell Activation: Upregulation of inflammatory responses, including the release of reactive oxygen species, proteolytic enzymes, and pro-inflammatory cytokines.

-

Endothelial Injury: Damage to the glomerular endothelial cells, contributing to proteinuria and hematuria.[2]

By blocking the LTB4/BLT1 interaction, ONO-4057 effectively disrupts this inflammatory cascade, reducing the influx and activation of immune cells, thereby attenuating glomerular damage.

Preclinical Efficacy of ONO-4057 in Glomerulonephritis Models

The therapeutic potential of ONO-4057 has been evaluated in two key rat models of glomerulonephritis: anti-Thy-1 nephritis and nephrotoxic serum (NTS) nephritis.

Anti-Thy-1 Nephritis

This model mimics human mesangioproliferative glomerulonephritis.[6][7] Studies have demonstrated that ONO-4057 administration can significantly ameliorate disease progression.

Quantitative Data from Anti-Thy-1 Nephritis Studies

| Parameter | Control Group | ONO-4057 (100 mg/kg) | ONO-4057 (300 mg/kg) | Reference |

| Glomerular PMN Infiltration (cells/glomerulus) at 3h | High | Reduced | Significantly Reduced | [1] |

| Glomerular Macrophage Infiltration (cells/glomerulus) at 3h | High | Reduced | Significantly Reduced | [1] |

| Urinary Protein Excretion (mg/day) at Day 7 | Elevated | No significant difference | Significantly Reduced | [1] |

| Matrix Score at Day 7 | Increased | Lower | Significantly Lower | [1] |

Nephrotoxic Serum (NTS) Nephritis

This model induces a more severe, crescentic glomerulonephritis, akin to rapidly progressive glomerulonephritis in humans.[8][9][10] ONO-4057 has shown dose-dependent protective effects in this model as well.

Quantitative Data from Nephrotoxic Serum Nephritis Studies

| Parameter | Control Group | ONO-4057 (low dose) | ONO-4057 (high dose) | Reference |

| Urinary Protein Excretion | High | Reduced | Significantly Reduced | [2] |

| Hematuria | Present | Reduced | Significantly Reduced | [2] |

| Glomerular Monocyte/Macrophage Accumulation | High | Suppressed | Significantly Suppressed | [2] |

| Crescentic Glomeruli Formation (%) | High | Reduced | Significantly Reduced | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in this guide.

Anti-Thy-1 Nephritis Model

Objective: To induce mesangioproliferative glomerulonephritis and evaluate the therapeutic effect of ONO-4057.

Animal Model: Wistar rats (female, 140-150g).[1]

Induction of Disease:

-

A single intravenous injection of anti-Thy-1.1 monoclonal antibody (clone OX7) at a dose of 0.1 ml/kg body weight is administered to induce mesangial cell lysis and subsequent proliferation.[1]

Treatment Protocol:

-

Preventative Dosing: ONO-4057 is administered daily via intraperitoneal (i.p.) injection at doses of 100 mg/kg and 300 mg/kg, starting 3 days before the anti-Thy-1 antibody injection and continuing until day 14 after injection.[1]

-

Therapeutic Dosing: In a separate experiment, ONO-4057 (300 mg/kg) is administered daily via i.p. injection from day 1 to day 13 after the anti-Thy-1 antibody injection.[1]

-

A placebo group receiving the vehicle (phosphate-buffered saline) is included as a control.[1]

Sample Collection and Analysis:

-

24-hour urine samples are collected at specified time points (e.g., day 3, 7, and 14) for the measurement of urinary protein excretion.[1]

-

Blood samples are collected for renal function tests.

-

Kidneys are harvested at various time points (e.g., 3 hours, 24 hours, day 7, day 14) for histopathological analysis.[1]

Histopathological Evaluation:

-

Kidney sections are stained with Periodic acid-Schiff (PAS) for the assessment of glomerular matrix scores and glomerular injury scores.

-

Immunohistochemistry is performed to quantify the infiltration of polymorphonuclear leukocytes (PMNs) and macrophages in the glomeruli.

Nephrotoxic Serum (NTS) Nephritis Model

Objective: To induce crescentic glomerulonephritis and assess the dose-dependent efficacy of ONO-4057.

Animal Model: Wistar-Kyoto (WKY) rats.[2]

Induction of Disease:

-

Nephritis is induced by a single intravenous injection of nephrotoxic serum (NTS), which contains antibodies against the glomerular basement membrane.[2]

Treatment Protocol:

-

Rats receive an initial intraperitoneal injection of ONO-4057 or phosphate-buffered saline (placebo) 24 hours before the NTS injection.[2]

-

Subsequent equal doses of ONO-4057 or placebo are administered at 3 hours, and then daily for the following 6 days.[2]

-